molecular formula C15H19N5O2S2 B2940501 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105222-54-5

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2940501
CAS No.: 1105222-54-5
M. Wt: 365.47
InChI Key: XJRZQVUZFKAUJR-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a derivative of arylpiperazine . It has been studied for its potential as a ligand for Alpha1-Adrenergic Receptor . This receptor is a significant target for the treatment of various neurological conditions .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a piperazine ring and a thiadiazole ring. The compound also contains a methoxyphenyl group .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, and shows affinity in the range from 22 nM to 250 nM . The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can affect various biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on the α1-ARs can lead to various molecular and cellular effects. These effects can be beneficial for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Properties

IUPAC Name

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-22-12-5-3-2-4-11(12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZQVUZFKAUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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